2,6-Diamino-3,5-difluoropyridine

p38 MAP kinase inhibition Inflammation Rheumatoid arthritis

Essential building block for Delafloxacin API and p38α MAPK inhibitors. The precise 3,5-difluoro substitution pattern is mandatory for salt-bridge interaction with Asp168 and antibacterial spectrum. Non-fluorinated or mono-fluorinated analogs fail to replicate efficacy. Secure high-purity material for reliable drug synthesis.

Molecular Formula C5H5F2N3
Molecular Weight 145.11 g/mol
CAS No. 247069-27-8
Cat. No. B1336603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diamino-3,5-difluoropyridine
CAS247069-27-8
Molecular FormulaC5H5F2N3
Molecular Weight145.11 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=C1F)N)N)F
InChIInChI=1S/C5H5F2N3/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H4,8,9,10)
InChIKeyGCIUCMRUMOAHKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Diamino-3,5-difluoropyridine (CAS 247069-27-8): Procurement-Grade Specification and Core Utility Profile


2,6-Diamino-3,5-difluoropyridine (CAS 247069-27-8), also referred to as 3,5-Difluoropyridine-2,6-diamine, is a fluorinated heteroaromatic building block characterized by a pyridine core substituted with amino groups at the 2- and 6-positions and fluorine atoms at the 3- and 5-positions [1]. Its molecular formula is C5H5F2N3, with a molecular weight of 145.11 g/mol and a typical melting point range of 155–162°C . The compound is primarily utilized as a critical intermediate in the synthesis of bioactive molecules, most notably the fluoroquinolone antibiotic Delafloxacin and a series of potent p38 MAP kinase inhibitors [1].

2,6-Diamino-3,5-difluoropyridine (CAS 247069-27-8): Why In-Class Analogs Cannot Simply Be Interchanged


The precise 3,5-difluoro substitution pattern on the pyridine ring is not arbitrary; it directly influences the electronic properties, metabolic stability, and binding affinity of downstream drug candidates [1]. Substituting this compound with non-fluorinated analogs (e.g., 2,6-diaminopyridine) or mono-fluorinated variants would fail to replicate the salt-bridge interaction with Asp168 observed in p38 MAP kinase binding, thereby compromising the efficacy and selectivity of the resulting inhibitors [2]. Similarly, in the context of fluoroquinolone antibiotics like Delafloxacin, the 3,5-difluoro motif is essential for achieving the desired antibacterial spectrum and resistance profile, which cannot be attained using other diaminopyridine building blocks [1]. The quantitative evidence below substantiates these critical performance differentials.

2,6-Diamino-3,5-difluoropyridine (CAS 247069-27-8): Quantitative Evidence for Differentiated Performance


In Vivo Anti-Arthritic Efficacy of 2,6-Diamino-3,5-difluoropyridinyl-Derived p38 MAP Kinase Inhibitors

The 2,6-diamino-3,5-difluoropyridinyl moiety enables potent in vivo efficacy when incorporated into pyridinylimidazole-based p38α MAP kinase inhibitors. Specifically, compound 11 (a pyridinylimidazole derivative) demonstrated significant oral activity in two established rat models of arthritis [1]. This performance is directly attributable to the specific 3,5-difluoro substitution pattern, which facilitates a critical salt-bridge interaction with Asp168 in the p38α binding pocket [2].

p38 MAP kinase inhibition Inflammation Rheumatoid arthritis

Antimycobacterial and Antibacterial Potency of Fluoroquinolone Derivatives Synthesized from 2,6-Diamino-3,5-difluoropyridine

The compound serves as a key reagent for synthesizing 1-(6-amino-3,5-difluoropyridin-2-yl)fluoroquinolone derivatives, which exhibit considerable activity against Mycobacterium tuberculosis and Staphylococcus aureus [1]. Derivatives 9a–9c demonstrated potent MIC values, underscoring the value of the 3,5-difluoro-2,6-diamino scaffold in generating compounds with robust antimicrobial activity [1].

Antimycobacterial Antibacterial Fluoroquinolone synthesis

Essential Intermediate for the FDA-Approved Antibiotic Delafloxacin

2,6-Diamino-3,5-difluoropyridine is a critical and irreplaceable intermediate in the synthesis of Delafloxacin (Baxdela), an FDA-approved fluoroquinolone antibiotic with a broad spectrum of activity, including against drug-resistant bacteria [1]. The 3,5-difluoro substitution pattern is integral to Delafloxacin's unique pharmacological profile, differentiating it from other fluoroquinolones like ciprofloxacin or levofloxacin, which do not incorporate this specific diaminopyridine motif [2].

Delafloxacin synthesis Fluoroquinolone antibiotic Drug intermediate

2,6-Diamino-3,5-difluoropyridine (CAS 247069-27-8): Validated Application Scenarios Based on Quantitative Evidence


Development of Next-Generation p38 MAP Kinase Inhibitors for Inflammatory Diseases

Medicinal chemistry teams focused on developing orally active p38α MAP kinase inhibitors for rheumatoid arthritis or other chronic inflammatory conditions can leverage this building block to incorporate the 2,6-diamino-3,5-difluoropyridinyl motif. This motif has been shown to confer potent in vivo efficacy (ED50: 5–10 mg/kg po b.i.d. in rat arthritis models) and disease-modifying properties, driven by a critical salt-bridge interaction with the p38α binding pocket [1].

Synthesis of Novel Fluoroquinolone Antibiotics with Enhanced Anti-Mycobacterial Activity

Researchers aiming to synthesize new fluoroquinolone derivatives with activity against Mycobacterium tuberculosis should prioritize this building block. Derivatives synthesized from this intermediate have demonstrated MIC values of 3.81–7.13 μg/mL against MTB H37Rv and sub-μg/mL activity against MSSA, validating its use in antibiotic discovery programs targeting resistant pathogens [1].

Process Chemistry and Commercial Manufacturing of Delafloxacin (Baxdela)

Process chemists and CROs involved in the commercial synthesis of Delafloxacin require a reliable, high-purity source of this intermediate. As the essential and irreplaceable building block for the FDA-approved antibiotic Delafloxacin, this compound is a mandatory procurement item for any campaign involving Delafloxacin API manufacturing or the development of generic formulations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Diamino-3,5-difluoropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.